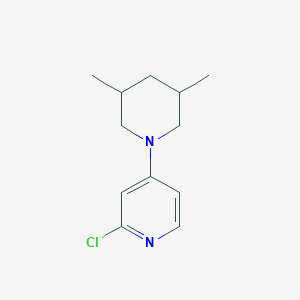

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Overview

Description

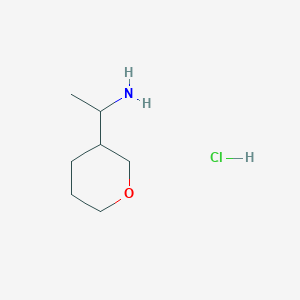

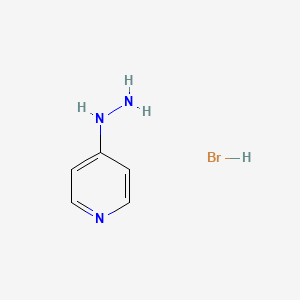

“2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine” is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine”, has been a subject of interest in the field of organic chemistry . Various methods have been developed, including the use of organolithium reagents . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine” is C12H17ClN2. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

-

Synthesis of trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Methods of Application : The synthesis involves chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

- Scientific Field : Medicinal and Materials Science

- Application Summary : 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

- Methods of Application : The synthesis involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

- Results or Outcomes : Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

-

Synthesis of 2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis process and target molecule .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field : Medicinal Chemistry

- Application Summary : Diazines, which include pyridazine, pyrimidine, and pyrazine, are reported to exhibit a wide range of pharmacological applications .

- Methods of Application : The synthesis involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of 2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis process and target molecule .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field : Medicinal Chemistry

- Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for wide range of pharmacological applications .

- Methods of Application : The synthesis involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine”, is an important task of modern organic chemistry .

properties

IUPAC Name |

2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPUGKZZLYMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)

![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)

![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)

![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)

![({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine](/img/structure/B1430077.png)

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)